Nafcillin Sodium

Vue d'ensemble

Description

Nafcillin Sodium is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin class. It is a semi-synthetic derivative of penicillin, specifically designed to be resistant to beta-lactamase enzymes produced by certain bacteria. This resistance makes nafcillin particularly effective against infections caused by penicillinase-producing staphylococci .

Mécanisme D'action

Target of Action

Nafcillin is a semi-synthetic antibiotic related to penicillin and is a narrow-spectrum beta-lactam antibiotic drug . It is a beta-lactamase-resistant penicillin that is indicated for the treatment of Staphylococcal infections caused by strains that are resistant to other penicillins, except those caused by MRSA . It may be used as a first-line therapy in Methicillin-Sensitive Staphylococcus aureus infections .

Mode of Action

Like other penicillins, nafcillin exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication in the bacterial cell wall synthesis . It inhibits the biosynthesis of the bacterial cell wall by forming covalent bonds with penicillin-binding proteins that play a critical role in the final transpeptidation process .

Biochemical Pathways

Nafcillin, like other penicillins, interferes with the synthesis of the bacterial cell wall during active multiplication, causing cell wall destruction and resultant bactericidal activity against susceptible bacteria . It is highly resistant to inactivation by staphylococcal penicillinase and is active against penicillinase-producing and non-penicillinase-producing strains of Staphylococcus species .

Pharmacokinetics

Nafcillin is primarily eliminated by non-renal routes, namely hepatic inactivation and excretion in the bile . Hepatic metabolism accounts for less than 30% of the biotransformation of most penicillins . The degree of nafcillin binding to serum proteins is 89.9 ± 1.5%, where it is mainly bound to albumin .

Result of Action

The result of nafcillin’s action is the destruction of the bacterial cell wall, leading to the death of the bacteria . This makes nafcillin effective against penicillinase-producing and non-penicillinase-producing strains of Staphylococcus species .

Action Environment

Environmental factors can influence the spread of antibiotic resistance, including resistance to nafcillin . Factors such as water, sanitation, and hygiene can contribute to the development of resistant pathogens . Furthermore, the environmental behavior of antibiotic resistance, including the migration of extracellular and intracellular antibiotic resistance genes, plays a significant role in the spread of antibiotic resistance .

Analyse Biochimique

Biochemical Properties

Nafcillin exerts its effects by interacting with penicillin-binding proteins, which play a critical role in the final transpeptidation process of bacterial cell wall synthesis . By forming covalent bonds with these proteins, Nafcillin inhibits the biosynthesis of the bacterial cell wall .

Cellular Effects

Nafcillin has a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication . It can cause changes in cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Nafcillin’s mechanism of action involves the inhibition of the biosynthesis of the bacterial cell wall. It forms covalent bonds with penicillin-binding proteins, which play a critical role in the final transpeptidation process .

Metabolic Pathways

Nafcillin is primarily metabolized in the liver, accounting for less than 30% of the biotransformation of most penicillins . It is primarily eliminated by non-renal routes, namely hepatic inactivation and excretion in the bile .

Transport and Distribution

Nafcillin is reported to be widely distributed in various body fluids, including bile, pleural, amniotic, and synovial fluids

Subcellular Localization

The subcellular localization of Nafcillin is not explicitly documented in the literature. Given its mechanism of action, it is likely to be localized at the site of bacterial cell wall synthesis where it interacts with penicillin-binding proteins .

Méthodes De Préparation

Nafcillin Sodium is synthesized from the penicillin nucleus, 6-aminopenicillanic acid. The synthetic route involves the acylation of 6-aminopenicillanic acid with 2-ethoxy-1-naphthoyl chloride under specific reaction conditions . Industrial production methods typically involve the fermentation of Penicillium chrysogenum to produce 6-aminopenicillanic acid, followed by chemical modification to introduce the naphthoyl side chain .

Analyse Des Réactions Chimiques

Nafcillin Sodium undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various degradation products.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: This compound can undergo substitution reactions, particularly at the naphthoyl side chain.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Clinical Applications

1. Treatment of Bacterial Infections

Nafcillin sodium is predominantly indicated for the treatment of serious infections caused by penicillinase-producing staphylococci. These infections often include:

- Skin and Soft Tissue Infections : Nafcillin is effective in treating skin infections, including cellulitis and abscesses caused by MSSA.

- Bone and Joint Infections : It is used for osteomyelitis and septic arthritis when staphylococcal infection is suspected.

- Endocarditis : Nafcillin is part of the treatment regimen for infective endocarditis caused by staphylococci.

- Pneumonia : It can be used in cases of pneumonia where staphylococcal infection is a concern.

Innovative Delivery Systems

2. Nanocomposite Hydrogels

Recent research has focused on developing nafcillin-loaded photocrosslinkable nanocomposite hydrogels for localized drug delivery. These hydrogels are designed to enhance the bioavailability and antimicrobial efficacy of nafcillin while minimizing systemic side effects. Key findings include:

- Formulation Composition : The hydrogels are made from polyvinylpyrrolidone and bentonite nanoclay, which provide mechanical strength and elasticity.

- Antimicrobial Efficacy : In vitro studies have shown that these hydrogels exhibit significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli through a controlled release mechanism .

Stability Studies

3. Stability in Infusion Solutions

Stability studies have been conducted to evaluate the physicochemical properties of this compound solutions in different storage conditions. A notable study assessed its stability in 0.9% sodium chloride and 5% dextrose water solutions using high-performance liquid chromatography (HPLC). Key results include:

- Storage Conditions : Nafcillin solutions maintained over 90% of their initial concentrations at cold temperatures (4°C) for six weeks, while significant degradation occurred at room temperature .

- Implications for Clinical Use : Understanding the stability of this compound in various solutions is crucial for ensuring effective dosing in clinical settings.

Case Studies

4. Clinical Case Reports

Several case reports illustrate the successful use of this compound in treating severe infections. For example:

- A patient with a complicated skin infection was treated with intravenous nafcillin alongside other antibiotics, leading to significant improvement and resolution of the infection within a week .

- Another report documented the use of nafcillin in combination with tobramycin for treating osteomyelitis, demonstrating its effectiveness when combined with other antimicrobial agents.

Comparaison Avec Des Composés Similaires

Nafcillin Sodium is often compared with other beta-lactam antibiotics, such as:

Clindamycin: An alternative for patients allergic to penicillin, effective against anaerobic infections.

This compound’s uniqueness lies in its resistance to beta-lactamase enzymes, making it particularly effective against certain resistant bacterial strains .

Propriétés

Numéro CAS |

985-16-0 |

|---|---|

Formule moléculaire |

C21H22N2NaO5S |

Poids moléculaire |

437.5 g/mol |

Nom IUPAC |

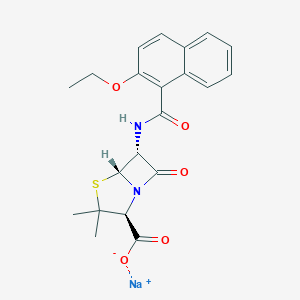

(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C21H22N2O5S.Na/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);/t15-,16+,19-;/m1./s1 |

Clé InChI |

FZWUJBMAAITKNH-FRFVDRIFSA-N |

SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |

SMILES isomérique |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.[Na] |

SMILES canonique |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na] |

Key on ui other cas no. |

985-16-0 |

Description physique |

Solid |

Pictogrammes |

Irritant; Health Hazard |

Numéros CAS associés |

985-16-0 (mono-hydrochloride salt, anhydrous) |

Solubilité |

Soluble NOT MORE THAN SLIGHT CHARACTERISTIC ODOR; WHITE TO YELLOWISH WHITE POWDER; FREELY SOL IN WATER & CHLOROFORM, SOL IN ALCOHOL /NAFCILLIN SODIUM/ 1.72e-02 g/L |

Synonymes |

(2S,5R,6R)-6-[[(2-Ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Sodium Salt; Naftopen; Naphthicillin; 6-(2-Ethoxy-1-naphthamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-car |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.